molecular formula C27H34BrO2P B1362053 (3,3-Diisopropoxypropyl)triphenylphosphonium bromide CAS No. 72931-54-5

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide

Cat. No.: B1362053
CAS No.: 72931-54-5
M. Wt: 501.4 g/mol
InChI Key: AAVVGPXJZLGGPO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide is a quaternary ammonium compound with the chemical formula C27H34BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and two isopropoxy groups attached to a propyl chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diisopropoxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with acrolein in the presence of hydrogen bromide, followed by the addition of triisopropoxymethane . The reaction conditions are as follows:

    Stage 1: Triphenylphosphine reacts with acrolein in the presence of hydrogen bromide.

    Stage 2: Triisopropoxymethane is added to the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often involving common reducing agents.

    Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen bromide, triisopropoxymethane, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various chemicals and materials, contributing to industrial processes and product development.

Mechanism of Action

The mechanism of action of (3,3-Diisopropoxypropyl)triphenylphosphonium bromide involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group plays a crucial role in its reactivity and interactions with other molecules. The compound can affect various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide is unique due to its specific combination of functional groups and its reactivity in various chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound in multiple fields.

Properties

IUPAC Name

3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVGPXJZLGGPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369294
Record name {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72931-54-5
Record name {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Diisopropoxypropyl(triphenyl)phosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide
Reactant of Route 2
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide
Reactant of Route 3
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide
Customer
Q & A

Q1: What is the significance of (3,3-Diisopropoxypropyl)triphenylphosphonium bromide in organic synthesis?

A1: this compound is a valuable reagent for three-carbon homologation reactions. [] This means it can introduce a chain of three carbons to a molecule, specifically targeting carbonyl groups like aldehydes and ketones.

Q2: How does this compound facilitate the formation of β,γ-unsaturated aldehydes?

A2: This compound acts as a Wittig reagent. When reacted with a carbonyl compound, the phosphonium ylide generated from this compound undergoes a Wittig reaction. [] This reaction forms a new carbon-carbon double bond, effectively adding a three-carbon unit with a double bond at the β,γ-position relative to the original carbonyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.